4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline
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Overview
Description
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline is a chemical compound with significant potential in various scientific and industrial applications. This compound features a phenyl group attached to a piperazine ring, which is further connected to an aniline derivative. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline typically involves the following steps:
Reductive Amination: The starting materials, 4-phenylpiperazine and 4-methyl-3-aniline, undergo reductive amination in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The reaction mixture is purified using techniques like recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form a corresponding nitro compound.
Reduction: The compound can be reduced to form a more reduced aniline derivative.
Substitution: The piperazine ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles and nucleophiles can be used to substitute the piperazine ring.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced aniline derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of piperazine derivatives with biological targets.
Medicine: It has potential therapeutic applications, including the development of drugs for neurological disorders and other medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various receptors and enzymes in the body, modulating their activity.
Pathways Involved: It may affect signaling pathways related to neurotransmission, inflammation, and other physiological processes.
Comparison with Similar Compounds
4-Methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other piperazine derivatives, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one.
Uniqueness: The presence of the methyl group and the specific arrangement of the phenyl and piperazine rings contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
4-methyl-3-[(4-phenylpiperazin-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-7-8-17(19)13-16(15)14-20-9-11-21(12-10-20)18-5-3-2-4-6-18/h2-8,13H,9-12,14,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFUOYUVDZJCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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